molecular formula C10H7BrF3IOS B14037605 1-Bromo-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one

1-Bromo-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14037605
M. Wt: 439.03 g/mol
InChI Key: HTDQDPQHFWFWBE-UHFFFAOYSA-N
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Description

1-Bromo-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one is a halogenated aromatic ketone featuring a bromine atom at the α-carbon of the propan-2-one backbone and a 2-iodo-3-(trifluoromethylthio)phenyl substituent.

Properties

Molecular Formula

C10H7BrF3IOS

Molecular Weight

439.03 g/mol

IUPAC Name

1-bromo-1-[2-iodo-3-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7BrF3IOS/c1-5(16)8(11)6-3-2-4-7(9(6)15)17-10(12,13)14/h2-4,8H,1H3

InChI Key

HTDQDPQHFWFWBE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)SC(F)(F)F)I)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the bromination of 1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted phenylpropanones, alcohols, and coupled aromatic compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

1-Bromo-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The presence of halogens and trifluoromethylthio groups enhances its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents/Modifications Key Properties/Reactivity Applications/Findings Reference
1-Bromo-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one Bromine (α-carbon), iodine (ortho position), -SCF₃ (meta position) High electrophilicity due to -SCF₃; potential for halogen exchange or elimination reactions Likely intermediate for pharmaceuticals or agrochemicals (inferred from analogs) N/A
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one Bromine (α-carbon), enone structure, 4-methylphenyl group Stabilized enone system; bromination at α-position via Br₂/CHCl₃ followed by elimination Crystallographic studies (planar structure with π-π stacking)
1-Fluoro-1-(3-(trifluoromethyl)phenyl)propan-2-one (3w) Fluorine (α-carbon), -CF₃ (meta position) Synthesized via H-F insertion on α-diazo ketone; distinct ¹H NMR (δ 5.73, J = 48.5 Hz) Fluorinated building block for bioactive molecules
2-Bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]propan-1-one Bromine (β-carbon), phenylsulfonyl-indole group Bromination using PTT (mild reagent); melting point 130–132°C Intermediate in indole-based drug discovery
2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one Bromine (α-carbon), -SCH₃ (para position) Methylsulfanyl group enhances electron density at aryl ring; crystallized from ethanol Study of steric effects on ketone reactivity

Key Comparisons

Substituent Effects: The trifluoromethylthio (-SCF₃) group in the target compound significantly increases electrophilicity at the ketone compared to methylsulfanyl (-SCH₃) or phenylsulfonyl groups .

Reactivity: Bromination: The target compound’s α-bromine may undergo elimination or substitution reactions similar to 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one, which forms an enone via dehydrohalogenation . Fluorine vs. Bromine/Iodine: Fluorinated analogs (e.g., compound 3w) exhibit distinct reactivity (e.g., H-F insertion) and spectroscopic profiles, whereas bromine/iodine favors heavier atom effects in crystallography or catalysis .

Synthetic Pathways: Bromination methods vary: PTT (phenyltrimethylammonium tribromide) is used for indole derivatives , while Br₂/CHCl₃ is employed for enones . The target compound may require sequential halogenation steps (iodination followed by bromination) .

Crystallographic Insights :

  • Analogs like 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one exhibit planar structures with π-π interactions, suggesting the target compound may adopt similar packing motifs if crystallized .

Biological Activity

1-Bromo-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by its complex molecular structure, which includes bromine, iodine, and a trifluoromethylthio group. This unique configuration contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.

The compound has the molecular formula C10H7BrF3IOSC_{10}H_7BrF_3IOS and a molecular weight of approximately 439.03 g/mol. The presence of halogens (bromine and iodine) along with the trifluoromethylthio group enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. The trifluoromethylthio group significantly increases the binding affinity of the compound to various biological molecules, which can lead to inhibition or activation of critical biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in various metabolic pathways, which may be beneficial in treating diseases.
  • Receptor Interaction : It can also interact with specific receptors, potentially influencing cellular signaling cascades.

Biological Activity Studies

Research has demonstrated that compounds containing trifluoromethylthio groups exhibit enhanced biological activities compared to their non-fluorinated counterparts. For instance, studies have indicated that the inclusion of such groups can significantly improve the potency of compounds against specific targets, such as serotonin uptake inhibitors or reverse transcriptase enzymes .

Comparative Analysis

A comparative analysis of similar compounds reveals the unique properties of this compound:

Compound NameMolecular FormulaUnique Features
This compoundC10H7BrF3IOSContains both bromine and iodine; trifluoromethylthio group enhances reactivity
1-Bromo-1-(2-nitro-4-(trifluoromethylthio)phenyl)propan-2-oneC10H7BrF3NO3SFeatures a nitro group instead of iodine
1-Bromo-1-(5-iodo-2-(trifluoromethylthio)phenyl)propan-2-oneC10H7BrF3IOSDifferent positional isomer affecting reactivity

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Activity : In vitro assays demonstrated that derivatives of this compound exhibit significant antibacterial activity against strains like Staphylococcus aureus and E. coli, indicating potential therapeutic applications in treating infections .
  • Anticancer Potential : Research on related compounds has shown promising results in inhibiting cancer cell proliferation. For example, studies reported IC50 values for antiproliferative effects against human cancer cell lines such as HeLa and A549, suggesting that similar derivatives could be effective in cancer therapy .
  • In Silico Studies : Computational studies have indicated strong interactions between the compound and target proteins involved in disease mechanisms, supporting its potential as a lead compound for drug development .

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